1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride

Catalog No.
S12543755
CAS No.
M.F
C9H13Cl2N3O
M. Wt
250.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochlor...

Product Name

1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride

IUPAC Name

1-(2-aminoethyl)-3-(2-chlorophenyl)urea;hydrochloride

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C9H12ClN3O.ClH/c10-7-3-1-2-4-8(7)13-9(14)12-6-5-11;/h1-4H,5-6,11H2,(H2,12,13,14);1H

InChI Key

FMOPGYMKVODPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN)Cl.Cl

1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride is a chemical compound characterized by its unique structure, which consists of a urea moiety linked to a 2-aminoethyl group and a 2-chlorophenyl group. This compound is often used in various pharmaceutical applications due to its biological activity and potential therapeutic effects. Its molecular formula is C9H11ClN4OC_9H_{11}ClN_4O, and it has a molecular weight of approximately 222.072 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for biological studies and applications.

Typical of urea derivatives, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze, potentially leading to the formation of amines and carbon dioxide.
  • Formation of Salts: The hydrochloride form indicates that it can form salts with acids, which can be useful in enhancing solubility in aqueous solutions.

1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride exhibits significant biological activity, particularly as an inhibitor of certain enzyme systems. It has been studied for its potential effects on:

  • Nitric Oxide Synthase: The compound may influence the activity of nitric oxide synthase, which is relevant in cardiovascular health and neurobiology .
  • Trace Amine-Associated Receptor Modulation: Research indicates that analogs of this compound may modulate trace amine-associated receptors, which are implicated in various neurological processes .

The synthesis of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 2-chlorophenyl isocyanate or similar derivatives.
  • Urea Formation: The reaction of the isocyanate with 2-aminoethylamine leads to the formation of the urea linkage.
  • Hydrochloride Salt Formation: The final step involves treating the base product with hydrochloric acid to yield the hydrochloride salt.

This method allows for high yields and purity, making it suitable for further biological testing and application.

1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride has several applications:

  • Pharmaceutical Research: It is used in drug development, particularly for compounds targeting neurological pathways.
  • Biochemical Studies: The compound serves as a tool in studying enzyme inhibition and receptor modulation.
  • Potential Therapeutics: Its unique properties suggest potential use in treating conditions related to nitric oxide dysregulation or neurochemical imbalances.

Interaction studies involving 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride have focused on its effects on various biological targets:

  • Receptor Binding Affinity: Studies have shown that this compound can bind to specific receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Inhibition Profiles: Detailed assays have been conducted to evaluate its inhibitory effects on nitric oxide synthase and other related enzymes .

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride. Here are some notable examples:

Compound NameStructureKey Features
4-(2-Aminoethyl)-N-(3-chlorophenyl)piperidine-1-carboxamide hydrochlorideStructureModulates similar receptors; different amine structure
3-amino-1-(2-chlorophenyl)ureaStructureLacks the aminoethyl group; different pharmacological profile
Urea, 1-amidino-3-(m-chlorophenyl), hydrochlorideStructureContains an amidino group; distinct mechanism of action

Uniqueness

The uniqueness of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride lies in its specific combination of functional groups that confer distinct biological activities not present in its analogs. Its ability to modulate nitric oxide synthase and interact with trace amine-associated receptors sets it apart from similar compounds, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

249.0435674 g/mol

Monoisotopic Mass

249.0435674 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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